
1H-Inden-1-amine, 2,3-dihydro-4-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Inden-1-amine, 2,3-dihydro-4-(1-methylethyl)- is an organic compound with the molecular formula C12H17N. It belongs to the class of compounds known as amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by organic groups. This compound is characterized by its unique structure, which includes an indene backbone with an amine group attached to it. The presence of the isopropyl group at the 4-position of the indene ring adds to its distinct chemical properties .
Preparation Methods
The synthesis of 1H-Inden-1-amine, 2,3-dihydro-4-(1-methylethyl)- can be achieved through several synthetic routes. One common method involves the reduction of the corresponding nitro compound using hydrogen gas in the presence of a palladium catalyst. Another approach is the reductive amination of the corresponding ketone using ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
1H-Inden-1-amine, 2,3-dihydro-4-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding hydrocarbon or amine derivative. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major products formed from these reactions include imines, nitriles, hydrocarbons, and substituted amines or amides, depending on the reaction conditions and reagents used .
Scientific Research Applications
1H-Inden-1-amine, 2,3-dihydro-4-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Inden-1-amine, 2,3-dihydro-4-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways .
Comparison with Similar Compounds
1H-Inden-1-amine, 2,3-dihydro-4-(1-methylethyl)- can be compared with other similar compounds such as:
1-Aminoindan: This compound has a similar indene backbone but lacks the isopropyl group at the 4-position.
2,3-Dihydro-1H-inden-1-amine: Another related compound that lacks the isopropyl group and has distinct reactivity and applications.
The uniqueness of 1H-Inden-1-amine, 2,3-dihydro-4-(1-methylethyl)- lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
4-propan-2-yl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C12H17N/c1-8(2)9-4-3-5-11-10(9)6-7-12(11)13/h3-5,8,12H,6-7,13H2,1-2H3 |
InChI Key |
NPHWEMNGZGNWMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC2=C1CCC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Monopotassium mono([2,2'-biquinoline]-4,4'-dicarboxylate)](/img/structure/B12959921.png)
![7-(Chloromethyl)-6-(4-chlorophenyl)spiro[3.5]non-6-ene](/img/structure/B12959928.png)
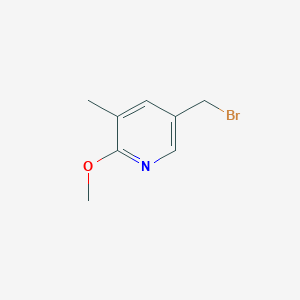
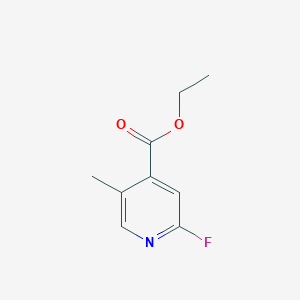
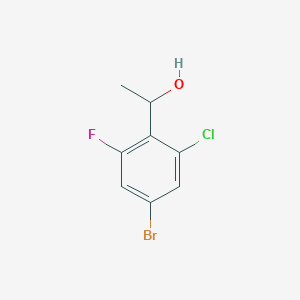
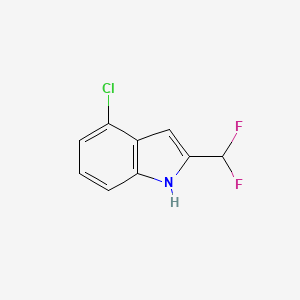
![6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B12959966.png)

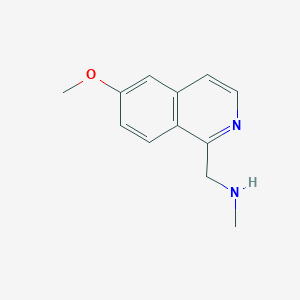



![5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid](/img/structure/B12960009.png)

